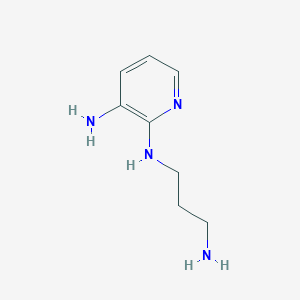

N2-(3-aminopropyl)pyridine-2,3-diamine

Beschreibung

N2-(3-Aminopropyl)pyridine-2,3-diamine (CAS: 1264044-04-3) is a pyridine-derived diamine with a molecular weight of 166.23 g/mol and a purity of 95.0% . Its structure features a pyridine ring substituted with two amine groups at positions 2 and 3, and an additional 3-aminopropyl chain attached to the N2 nitrogen. This compound is primarily used in laboratory settings, likely as a ligand in coordination chemistry or as an intermediate in organic synthesis . Its InChIKey (CKOBCIKFBSCYAH-UHFFFAOYSA-N) confirms the connectivity of the functional groups, distinguishing it from simpler pyridine derivatives .

Eigenschaften

IUPAC Name |

2-N-(3-aminopropyl)pyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-4-2-6-12-8-7(10)3-1-5-11-8/h1,3,5H,2,4,6,9-10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOBCIKFBSCYAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCCCN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N2-(3-aminopropyl)pyridine-2,3-diamine typically involves the reaction of pyridine-2,3-diamine with 3-chloropropylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of N2-(3-aminopropyl)pyridine-2,3-diamine may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis . Additionally, advanced purification techniques, such as chromatography and distillation, are employed to obtain high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: N2-(3-aminopropyl)pyridine-2,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of amino groups and the pyridine ring, which can participate in different chemical transformations

Biologische Aktivität

N2-(3-aminopropyl)pyridine-2,3-diamine is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

N2-(3-aminopropyl)pyridine-2,3-diamine features a pyridine ring substituted with an aminoalkyl chain. Its structure can be represented as follows:

The compound contains two amino groups and is classified as a diamine derivative. Its structural properties contribute to its interactions with biological targets.

Research indicates that compounds similar to N2-(3-aminopropyl)pyridine-2,3-diamine exhibit diverse mechanisms of action:

- Inhibition of Enzymatic Activity : Many pyridine derivatives act as inhibitors for enzymes such as ribonucleotide reductase and dihydrofolate reductase (DHFR). These enzymes are crucial in nucleotide synthesis and cellular proliferation, making them significant targets in cancer therapy .

- Antimicrobial Activity : Some studies have shown that pyridine derivatives possess antimicrobial properties, potentially acting against various bacterial strains. This is attributed to their ability to disrupt cellular membranes or inhibit vital metabolic pathways .

- Neuroprotective Effects : Certain derivatives have been evaluated for their neuroprotective capabilities, particularly in the context of Alzheimer's disease. They may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter degradation .

Biological Activity Data

The following table summarizes key biological activities associated with N2-(3-aminopropyl)pyridine-2,3-diamine and related compounds:

Case Studies

- Anticancer Activity : A study evaluated a series of pyridine derivatives, including N2-(3-aminopropyl)pyridine-2,3-diamine, for their cytotoxic effects on L1210 leukemia cells. The results indicated significant inhibition of cell growth with IC50 values suggesting potent anticancer properties.

- Neuroprotective Properties : In a model assessing the efficacy against Alzheimer's disease, derivatives were tested for AChE inhibition. The most potent compound demonstrated significant inhibition compared to standard treatments like donepezil .

- Antimicrobial Studies : Research has highlighted the antimicrobial efficacy of pyridine derivatives against Gram-positive and Gram-negative bacteria. N2-(3-aminopropyl)pyridine-2,3-diamine showed promising results in inhibiting bacterial growth in vitro.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N2-(3-aminopropyl)pyridine-2,3-diamine serves as a crucial scaffold for the development of various therapeutic agents. Its structural features allow for modifications that enhance biological activity.

1.1. Nitric Oxide Synthase Inhibitors

Recent studies have highlighted the role of pyridine derivatives in developing selective inhibitors for human neuronal nitric oxide synthase (hnNOS). These inhibitors are promising candidates for treating neurological disorders due to their potency and selectivity over other nitric oxide synthase isoforms . The incorporation of the pyridine ring enhances the compound's ability to cross the blood-brain barrier, making it more effective in neurological applications.

1.2. Alzheimer’s Disease Research

The compound has been investigated as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer’s disease. A study demonstrated that derivatives of 2-aminopyridine could effectively inhibit these enzymes, suggesting that N2-(3-aminopropyl)pyridine-2,3-diamine could be modified to enhance its efficacy against Alzheimer's .

Synthesis of Novel Compounds

N2-(3-aminopropyl)pyridine-2,3-diamine is utilized as a building block in synthesizing various complex organic molecules.

2.1. Dimerization Reactions

Research has shown that this compound can undergo oxidative dimerization under specific conditions, leading to the formation of novel products with potential biological activity . Such reactions are crucial for developing new pharmacophores that can be further explored for therapeutic uses.

2.2. Synthesis of Antibacterial Agents

The compound has been identified as an intermediate in synthesizing several antibacterial agents, particularly those belonging to the cephalosporin class. Its derivatives are essential for creating compounds with enhanced antibacterial properties .

Analytical Applications

N2-(3-aminopropyl)pyridine-2,3-diamine can also be used in analytical chemistry for separation and identification purposes.

3.1. Chromatography Techniques

It has been successfully applied in high-performance liquid chromatography (HPLC) methods for analyzing complex mixtures involving pyridine derivatives. The compound's unique properties allow it to be effectively separated from other components, facilitating purity assessments and quantification in pharmaceutical formulations .

4.1. Development of nNOS Inhibitors

A study involving a series of 2-aminopyridine derivatives showed that modifications on the N2-(3-aminopropyl)pyridine-2,3-diamine scaffold led to compounds with significant inhibitory effects on nNOS, demonstrating its potential in treating conditions like stroke and neurodegeneration .

4.2. Alzheimer’s Disease Inhibition

Another investigation focused on the synthesis of aryl-substituted 2-aminopyridines revealed that introducing specific functional groups to N2-(3-aminopropyl)pyridine-2,3-diamine could enhance its binding affinity to AChE and BChE, marking it as a promising candidate for further development against Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound belongs to a broader class of pyridine diamines, which vary in substituent chains and nitrogen substitution patterns. Key analogues include:

3-(Aminomethyl)pyridine (CAS 3731-52-0): Molecular formula: C₆H₈N₂ (MW: 122.15 g/mol). Features a single aminomethyl group at the pyridine’s 3-position, lacking the diamine and aminopropyl moieties . Simpler structure results in lower molecular weight and reduced steric hindrance compared to the target compound.

N3-Ethylpyridine-2,3-diamine (C₇H₁₁N₃): Substituted with an ethyl group at the N3 position. Smaller alkyl chain (ethyl vs.

N2-(1-(Pyridin-4-yl)propyl)pyridine-2,3-diamine :

- Contains a pyridin-4-ylpropyl group at N2, introducing aromaticity and π-π interaction capabilities absent in the target compound .

N2-p-Tolyl-pyridine-2,3-diamine (CAS 70358-38-2): Substituted with a p-tolyl (methylphenyl) group at N2, enhancing lipophilicity and steric bulk compared to the aminopropyl chain .

Physicochemical Properties

| Property | N2-(3-Aminopropyl)pyridine-2,3-diamine | 3-(Aminomethyl)pyridine | N3-Ethylpyridine-2,3-diamine |

|---|---|---|---|

| Molecular Weight (g/mol) | 166.23 | 122.15 | ~137.18 (C₇H₁₁N₃) |

| Purity | 95.0% | Not Available | Not Available |

| Key Functional Groups | Pyridine-2,3-diamine + aminopropyl | Pyridine-3-aminomethyl | Pyridine-2,3-diamine + ethyl |

| Likely Solubility | Moderate in polar solvents | Higher in polar solvents | Lower due to ethyl group |

| Applications | Coordination chemistry, synthesis | Organic intermediates | Pharmaceutical intermediates |

Data sourced from , and inferred from structural trends.

Q & A

Q. What synthetic methodologies are recommended for preparing N2-(3-aminopropyl)pyridine-2,3-diamine in academic laboratories?

The synthesis typically involves multi-step reactions starting from pyridine derivatives. For example:

- Alkylation and amination : React pyridine-2,3-diamine with 3-aminopropyl halides under basic conditions (e.g., K₂CO₃ in methanol/water) to introduce the aminopropyl group .

- Purification : Use column chromatography (e.g., silica gel with chloroform/methanol gradients) or recrystallization to isolate the product. Yield optimization may require nitrogen atmospheres and controlled temperature .

- Validation : Confirm intermediate structures via -NMR and -NMR spectroscopy to track functional group transformations .

Q. How should researchers characterize the structural and electronic properties of N2-(3-aminopropyl)pyridine-2,3-diamine?

Key techniques include:

- Spectroscopy : -NMR and -NMR to identify proton environments and carbon frameworks. Mass spectrometry (HRMS) verifies molecular weight .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves 3D geometry, hydrogen bonding, and steric effects.

- Thermal analysis : DSC or TGA to assess stability and phase transitions .

Q. What safety precautions are essential when handling N2-(3-aminopropyl)pyridine-2,3-diamine?

Based on structurally similar amines:

- GHS hazards : Likely skin irritation (Category 1B), acute toxicity (oral, Category 3), and environmental toxicity. Use PPE (gloves, lab coats, goggles) and work in fume hoods .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational models predict the coordination behavior of N2-(3-aminopropyl)pyridine-2,3-diamine with transition metals?

- Docking studies : Use software like AutoDock to simulate interactions with metal ions (e.g., Rh³⁺, Ru³⁺) based on electron-donating amine and pyridine groups .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess ligand-to-metal charge transfer efficiency .

- Validation : Compare predicted binding constants with experimental data from UV-Vis titration or X-ray crystallography .

Q. How can conflicting spectroscopic data during synthesis be resolved?

- Case example : If NMR signals deviate from expected patterns, consider:

- Tautomerism : Pyridine-2,3-diamine derivatives may exhibit keto-enol tautomerism, altering peak positions. Use --HMBC to probe nitrogen environments .

- Impurities : Re-purify via preparative HPLC or alternative solvents (e.g., ethyl acetate/hexane gradients) .

Q. What advanced applications can exploit N2-(3-aminopropyl)pyridine-2,3-diamine’s structural features?

- Coordination chemistry : As a polydentate ligand, it may stabilize rare-earth complexes for catalytic applications (e.g., asymmetric synthesis) .

- Supramolecular assemblies : The aminopropyl chain enables hydrogen-bonded networks, useful in designing porous materials for gas storage .

- Biological probes : Functionalize the amine group with fluorophores for metal-ion sensing in environmental or cellular systems .

Methodological Notes

- Synthesis optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize by-products (e.g., over-alkylation) .

- Data interpretation : Use ORTEP-3 for crystallographic visualization and WinGX for refining diffraction data .

- Safety compliance : Regularly review SDS updates (e.g., GHS revisions) for handling and disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.